Methyl 2-methoxy-4,5-dimethylbenzoate
Overview
Description
Methyl 2-methoxy-4,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and methyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-4,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts such as solid acids or enzymes can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-methoxy-4,5-dimethylbenzoic acid or corresponding aldehydes.
Reduction: 2-methoxy-4,5-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2-methoxy-4,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets. Additionally, the methyl groups can affect the compound’s lipophilicity, impacting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dimethylbenzoate: Similar structure but lacks the methoxy group, resulting in different chemical and biological properties.
Methyl 4-methoxy-2,5-dimethylbenzoate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Methyl 2-methoxy-4,5-dimethylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties.
Properties
IUPAC Name |
methyl 2-methoxy-4,5-dimethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)10(13-3)6-8(7)2/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLTHCADUIRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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